Methyl 2-(isoquinolin-1-YL)acetate
Overview
Description
“Methyl 2-(isoquinolin-1-YL)acetate” is a chemical compound with the molecular formula C12H11NO2 . It is used in various chemical reactions and has a molecular weight of 201.22 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, one method involves the use of acetic anhydride and N,N-dimethyl-formamide, with the reaction taking place at room temperature for 3 hours . Another method involves the use of lithium diisopropyl amide in diethyl ether at -78℃ for 0.25 hours, followed by the addition of methyl chloroformate at 20℃ for 0.5 hours .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-7H,8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
“this compound” participates in various chemical reactions. For example, it can react with hydrogen chloride in dichloromethane at 20℃ for 2 hours . The yield of these reactions varies, indicating the efficiency of the reaction conditions .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 201.22 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C . Its solubility and other physicochemical properties can be calculated using various parameters .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Methyl 2-(isoquinolin-1-YL)acetate and its derivatives have been utilized in the synthesis of various pharmacologically active compounds. For instance, substituted 1-methyl-3,4-dihydro-isoquinolines have shown notable analgesic and spasmolytic properties, particularly when they contain a halogenated phenylethyl group (Brossi et al., 1960).
Chemical Reactions and Compound Formation
- In chemical synthesis, this compound can undergo various reactions to form novel compounds. For example, its dehydrogenation with palladium black in dimethylformamide results in anti-azomethine ylides stereospecifically (Grigg & Heaney, 1989). Additionally, its reaction with acetic anhydride and active methylene compounds leads to the formation of specific dihydroisoquinolines (Yamanaka, Shiraishi & Sakamoto, 1981).
Novel Synthesis Methods
- The compound has been used in the development of new synthesis methods for isoquinoline derivatives. A notable example is the one-pot synthesis of 3-Substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones (Guastavino, Barolo & Rossi, 2006).
Mass Spectrometry Applications
- In mass spectrometry, derivatives of this compound have been studied for their potential as prolylhydroxylase inhibitor drug candidates, demonstrating unique gas-phase reactions in ion trap and triple quadrupole mass spectrometers (Thevis et al., 2008).
Radiopharmaceutical Research
- The compound has found application in radiopharmaceutical research. For example, derivatives have been used for the synthesis of radioligands, such as [11C]Ro-647312, for positron emission tomography (PET) imaging studies (Dollé et al., 2004).
Antimicrobial Applications
- Research into the antimicrobial properties of derivatives of this compound has been conducted. For instance, compounds synthesized from it have been evaluated for their antibacterial activity, with some showing significant effects (Rao et al., 2020).
Safety and Hazards
“Methyl 2-(isoquinolin-1-YL)acetate” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .
Properties
IUPAC Name |
methyl 2-isoquinolin-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLKYKVZIKHLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275441 | |
Record name | METHYL 2-(ISOQUINOLIN-1-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69582-93-0 | |
Record name | METHYL 2-(ISOQUINOLIN-1-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.